![molecular formula C12H33OPSi3 B14706973 Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane CAS No. 18138-52-8](/img/structure/B14706973.png)
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane is an organophosphorus compound with the chemical formula P(SiMe3)3. It is a colorless liquid that ignites in air and hydrolyzes readily. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane is typically synthesized by treating trimethylsilyl chloride, white phosphorus, and sodium-potassium alloy. The reaction can be represented as follows:
41P4+3Me3SiCl+3K→P(SiMe3)3+3KCl
Several other methods exist for its synthesis, including the use of copper phosphide clusters .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of air-free techniques is essential due to the compound’s tendency to ignite in air .
Chemical Reactions Analysis
Types of Reactions
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Hydrolysis: The compound hydrolyzes to give phosphine and trimethylsilanol.
P(SiMe3)3+3H2O→PH3+3HOSiMe3
Substitution: Reaction with acyl chlorides to form phosphaalkynes.
P(SiMe3)3+RCOCl→RC≡P+3HOSiMe3
Reduction: Reaction with potassium tert-butoxide to form phosphide salts.
P(SiMe3)3+KO−t−Bu→KP(SiMe3)2+Me3SiO−t−Bu
Common Reagents and Conditions
Common reagents used in these reactions include water, acyl chlorides, and potassium tert-butoxide. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine, trimethylsilanol, phosphaalkynes, and phosphide salts .
Scientific Research Applications
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane has several scientific research applications:
Mechanism of Action
The mechanism by which Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane exerts its effects involves its high reactivity with various reagents. For example, in the synthesis of indium phosphide nanocrystals, the compound acts as a phosphorus source, reacting with indium precursors to form the desired nanocrystals . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)phosphite: Known for its use as an electrolyte additive in high-voltage lithium-ion batteries.
Tris(trimethylsilyl)silane: Used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)methyl-lead oxinates: Employed in solvolysis and redistribution reactions.
Uniqueness
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as a precursor for the synthesis of important semiconductors and its use in asymmetric catalysis highlight its significance in scientific research and industrial applications .
Properties
IUPAC Name |
bis(trimethylsilylmethyl)phosphorylmethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H33OPSi3/c1-15(2,3)10-14(13,11-16(4,5)6)12-17(7,8)9/h10-12H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAQHCPUYTUIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CP(=O)(C[Si](C)(C)C)C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H33OPSi3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20775561 |
Source


|
| Record name | Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20775561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18138-52-8 |
Source


|
| Record name | Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20775561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


pentasilolane](/img/structure/B14706902.png)
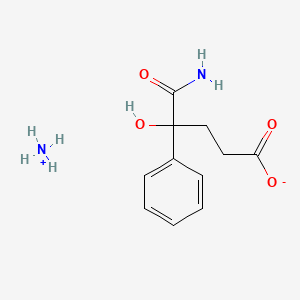
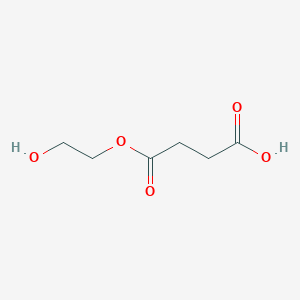
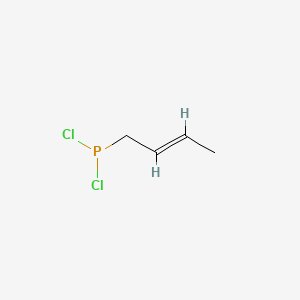
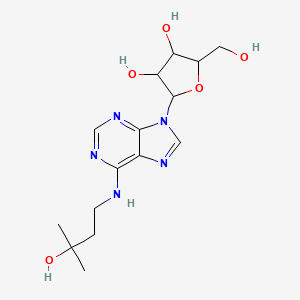
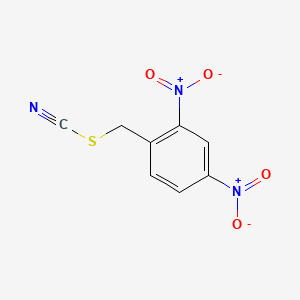
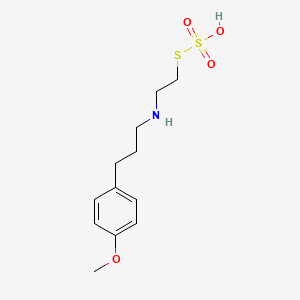
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
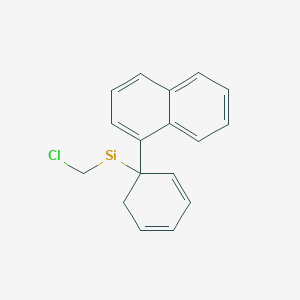
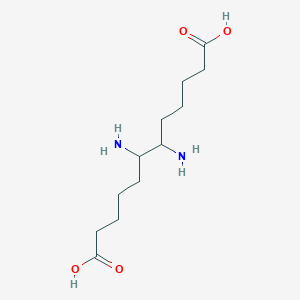
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
